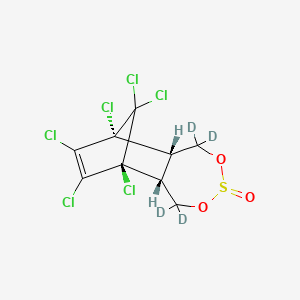

alpha-Endosulfan D4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

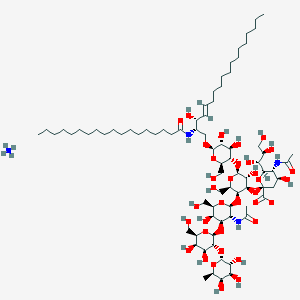

Alpha-Endosulfan D4 is a variant of Endosulfan, an organochlorine insecticide and acaricide . It is used in environmental testing and its CAS number is 203645-57-2 . It belongs to the category of stable isotope labelled compounds . The molecular formula of alpha-Endosulfan D4 is C9 2H4 H2 Cl6 O3 S .

Molecular Structure Analysis

The molecular structure of alpha-Endosulfan D4 is similar to that of Endosulfan, with the difference being the presence of deuterium (D) atoms . The molecular weight of alpha-Endosulfan D4 is 410.95 . The structure can be represented by the SMILES string: [2H]C1([2H])OS@@OC([2H])([2H])[C@@H]2[C@H]1[C@]3(Cl)C(=C(Cl)[C@@]2(Cl)C3(Cl)Cl)Cl .

Physical And Chemical Properties Analysis

Alpha-Endosulfan D4 is a neat product . The physical and chemical properties of Endosulfan can provide some insights. Endosulfan is a brown crystal with a slight sulfur dioxide odor . It’s insoluble in water and slowly hydrolyzes to form sulfur dioxide and diol . It’s non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes .

Aplicaciones Científicas De Investigación

Environmental Impact Analysis

Endosulfan-I-D4 is widely distributed in the environment and can be detected in all media, soil, sediments, air, water, and vegetation, over long distances from the application source . It typically enters the atmosphere through agricultural application and can be transported long distances in the air . The levels in the air vary substantially depending on the location. Rural areas tend to have higher levels .

Agricultural Applications

Endosulfan has been used on a variety of crops including broccoli, potatoes, coffee, cotton, peaches, apples, nectarines, prune, lettuce, tomatoes, grapes, melons, cauliflower, carrots, cabbage, rape, strawberry, alfalfa, beans, cereals, cucumber, tobacco, tea, oil crops, and some ornamental flowers to attack pests .

Human Health Impact

Endosulfan has been well acknowledged for its adverse impact on human health and has been empirically shown to cause deleterious effects such as respiratory difficulties, gastrointestinal discomfort such nausea and vomiting along with neurological and developmental abnormalities .

Impact on Aquatic and Terrestrial Life

Endosulfan used as insecticides threatens a wide spectrum of aquatic and terrestrial species . Water and soil contamination due to the substance’s long-term persistence and bioaccumulation across the food chain may harm higher trophic levels .

Regulations and Safety Measures

In order to mitigate potential risks to human health arising from the eating of endosulfan-contaminated aquatic creatures, a defined ambient water threshold has been implemented, set at a concentration of 159 micrograms per litre of water .

Safety and Hazards

Endosulfan is highly toxic by ingestion, inhalation, and skin absorption . It’s also an organochlorine and a sulfite ester, making it incompatible with strong oxidizing and reducing agents . As an ester, it will hydrolyze to form sulfur dioxide and a diol . The specific safety and hazard information for alpha-Endosulfan D4 is not provided in the search results.

Direcciones Futuras

Microplastics may play an important role in the fate and transport of pesticides like alpha-Endosulfan . This potentially harmful effect on the environment requires further investigation . The use of pesticides like Endosulfan is highly controversial due to its acute toxicity, bioaccumulation ability, persistence, and long-range atmospheric transport . Therefore, future directions may include the development of safer alternatives and improved methods for environmental testing and monitoring.

Mecanismo De Acción

Target of Action

Endosulfan-I-D4, also known as alpha-Endosulfan D4 or beta-Endosulfan D4, is a broad-spectrum organochlorine pesticide . It is speculated to be detrimental to human health in areas of active exposure Endosulfan is known to be a potential endocrine disruptor .

Mode of Action

Endosulfan-I-D4 interacts with its targets, leading to various changes. It induces DNA damage that triggers a compromised DNA damage response, leading to undesirable processing of broken DNA ends . This DNA damage is primarily caused by the production of reactive oxygen species (ROS) .

Biochemical Pathways

Endosulfan-I-D4 affects several biochemical pathways. It induces DNA damage and triggers various levels of repair activities in cell lines . The most common way these pesticide molecules induce DNA damage is via the production of ROS . Endosulfan can be degraded by oxidation to form toxic metabolite endosulfan sulfate via sulfate group attacking or hydrolysis to metabolize endosulfan and produce predominantly less toxic endosulfan diol .

Result of Action

The molecular and cellular effects of Endosulfan-I-D4’s action are significant. Apart from reducing fertility levels in male animals, Endosulfan induces DNA damage that triggers a compromised DNA damage response leading to undesirable processing of broken DNA ends . It also causes respiratory difficulties, gastrointestinal discomfort such as nausea and vomiting along with neurological and developmental abnormalities .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of Endosulfan-I-D4. It typically enters the atmosphere through agricultural application and can be transported long distances in the air . The levels in the air vary substantially depending on the location, with rural areas tending to have higher levels . Endosulfan half-life in soils is estimated to range from 60 to 800 days, while its half-life in groundwater and sediments may increase up to 6 years .

Propiedades

IUPAC Name |

(1S,2R,8S,9R)-1,9,10,11,12,12-hexachloro-3,3,7,7-tetradeuterio-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8+,19?/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYMFSUJUZBWLH-WWUWEAHGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1([C@@H]2[C@@H]([C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)C(OS(=O)O1)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R,8S,9R)-1,9,10,11,12,12-hexachloro-3,3,7,7-tetradeuterio-4,6-dioxa-5lambda4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1148504.png)

![(NE)-N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B1148507.png)